molecular formula C33H37N3O8 B8115321 DBCO-amido-PEG4-Maleimide

DBCO-amido-PEG4-Maleimide

Cat. No.: B8115321
M. Wt: 603.7 g/mol
InChI Key: NRQMYOGBBLZKKG-UHFFFAOYSA-N
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Description

DBCO-amido-PEG4-Maleimide is a heterobifunctional crosslinker that contains a dibenzylcyclooctyne (DBCO) group and a maleimide group, connected by a hydrophilic polyethylene glycol (PEG) spacer. This compound is widely used in bioorthogonal chemistry, particularly for copper-free click chemistry applications. The maleimide group reacts with thiol groups, while the DBCO group reacts with azides, enabling the formation of stable triazole linkages without the need for a copper catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-amido-PEG4-Maleimide typically involves the following steps:

    Preparation of PEG4-Maleimide: Polyethylene glycol (PEG) is functionalized with a maleimide group. This is achieved by reacting PEG with maleic anhydride in the presence of a suitable catalyst.

    Attachment of DBCO: The DBCO moiety is then attached to the PEG4-Maleimide through an amide bond formation. This involves the reaction of an amine-functionalized DBCO with the carboxyl group of PEG4-Maleimide, using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

DBCO-amido-PEG4-Maleimide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine or glutathione.

    SPAAC Reaction: Azide-containing compounds are used as reagents. .

Major Products

Mechanism of Action

The mechanism of action of DBCO-amido-PEG4-Maleimide involves two key reactions:

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.

    SPAAC Reaction: The DBCO group undergoes strain-promoted azide-alkyne cycloaddition with azides, forming stable triazole linkages. .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N3O8/c37-30(14-17-41-19-21-43-23-24-44-22-20-42-18-16-35-31(38)11-12-32(35)39)34-15-13-33(40)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36/h1-8,11-12H,13-25H2,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQMYOGBBLZKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N3O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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